4,4-Diphenylbutylamine (hydrochloride)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diphenylbutylamine (hydrochloride) typically involves the reaction of benzenebutanamine with hydrochloric acid. The process includes the following steps:
Starting Material: Benzenebutanamine.
Reaction with Hydrochloric Acid: The benzenebutanamine is reacted with hydrochloric acid to form the hydrochloride salt.
Purification: The product is then purified through recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production methods for 4,4-Diphenylbutylamine (hydrochloride) are similar to laboratory synthesis but on a larger scale. The process involves:
Bulk Reaction: Large quantities of benzenebutanamine are reacted with hydrochloric acid in industrial reactors.
Continuous Purification: The product is continuously purified using industrial-scale recrystallization techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4,4-Diphenylbutylamine (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted amines, oxidized derivatives, and reduced amine compounds .
Scientific Research Applications
4,4-Diphenylbutylamine (hydrochloride) has several scientific research applications:
Neuroscience: It is used to study the 5-HT2A and H1 receptors, which are important in understanding neurological disorders.
Pharmacology: The compound is used in drug development and testing for its receptor affinity properties.
Chemistry: It serves as a reagent in organic synthesis and chemical research.
Mechanism of Action
The mechanism of action of 4,4-Diphenylbutylamine (hydrochloride) involves its interaction with the 5-HT2A and H1 receptors. The compound binds to these receptors with high affinity, modulating their activity and influencing various neurological pathways . This interaction is crucial in understanding its effects on the central nervous system .
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutylamine: Similar in structure but lacks the additional phenyl group.
Diphenhydramine: Shares structural similarities but has different pharmacological properties.
Amitriptyline: Another compound with affinity for similar receptors but with a different chemical structure.
Uniqueness
4,4-Diphenylbutylamine (hydrochloride) is unique due to its specific affinity for the 5-HT2A and H1 receptors, making it a valuable compound in neuroscience research .
Properties
IUPAC Name |
4,4-diphenylbutan-1-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c17-13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16H,7,12-13,17H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFLILPZNNSOGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCN)C2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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